(5E)-7-Oxozeaenol

TAK1 inhibition Kinase assay Structure-activity relationship

(5E)-7-Oxozeaenol (E-isomer of 7-oxozeaenol) exhibits a 162-fold reduction in TAK1 inhibitory potency (IC50 1.3 µM vs 8.1 nM) due to its trans-enone configuration preventing covalent Cys174 alkylation. This makes it an indispensable negative control to validate TAK1-specific effects. Despite reduced TAK1 potency, it retains comparable antiproliferative activity (IC50 1.2–5.6 µM) across MCF-7, H460, SF-268, HT-29, and MDA-MB-435 cell lines. For cytotoxicity screening where TAK1 is not the primary endpoint, (5E)-7-Oxozeaenol provides a reliable alternative. Procuring the correct isomer is critical to avoid TAK1-targeted experimental failure.

Molecular Formula C19H22O7
Molecular Weight 362.4 g/mol
CAS No. 253863-19-3
Cat. No. B1664670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-7-Oxozeaenol
CAS253863-19-3
Synonyms8,9,16-trihydroxy-14-methoxy-3-methyl-3,4,9,10-tetrahydro-1H-benzo(c)(1)oxacyclotetradecine-1,7(8H)-dione
f152A1 compound
FR 148083
FR-148083
FR148083
LL Z1640-2
LL-Z1640-2
Molecular FormulaC19H22O7
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1CC=CC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O
InChIInChI=1S/C19H22O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h3-4,6-7,9-11,15,18,21-23H,5,8H2,1-2H3/b6-4+,7-3+/t11-,15-,18+/m0/s1
InChIKeyNEQZWEXWOFPKOT-ULSULSEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (5E)-7-Oxozeaenol (CAS 1198574-97-8) for TAK1 Research and Differentiation from 5Z-Isomer


(5E)-7-Oxozeaenol (also known as LL-Z 1640-2 trans isomer) is a resorcylic acid lactone (RAL) fungal metabolite belonging to the 14-membered macrolide class [1]. As the E-geometric isomer of the potent TAK1 inhibitor (5Z)-7-oxozeaenol (CAS 253863-19-3), this compound exhibits distinct kinase inhibition profiles characterized by a TAK1 IC50 of 1.3 μM [2]. (5E)-7-Oxozeaenol demonstrates antiproliferative activity against multiple human cancer cell lines, including MCF-7, H460, SF-268, HT-29, and MDA-MB-435, with IC50 values in the low micromolar range (1.2–5.6 μM) [3].

Why (5E)-7-Oxozeaenol Cannot Be Substituted by (5Z)-7-Oxozeaenol in TAK1 Research


(5E)-7-Oxozeaenol and (5Z)-7-oxozeaenol share the identical molecular formula (C19H22O7) but differ fundamentally in the stereochemistry of the C5-C6 double bond [1]. This geometric isomerism produces a greater than 160-fold difference in TAK1 inhibitory potency: (5Z)-7-oxozeaenol inhibits TAK1 with an IC50 of 8.1 nM, while (5E)-7-Oxozeaenol exhibits an IC50 of 1.3 μM [2]. The cis-enone Michael acceptor present in the 5Z-isomer is essential for covalent, irreversible TAK1 inhibition via Cys174 alkylation; the trans-configuration in (5E)-7-Oxozeaenol disrupts this covalent binding geometry, resulting in dramatically reduced potency and a distinct pharmacological profile [3]. Consequently, procurement of the incorrect isomer for TAK1-targeted studies will result in experimental failure and invalid conclusions.

Quantitative Differentiation Evidence: (5E)-7-Oxozeaenol vs. (5Z)-7-Oxozeaenol and Other TAK1 Inhibitors


TAK1 Inhibitory Potency: 162-Fold Difference Between (5E)-7-Oxozeaenol and (5Z)-7-Oxozeaenol

In direct biochemical TAK1 inhibition assays, (5E)-7-Oxozeaenol exhibits an IC50 of 1.3 μM, whereas (5Z)-7-oxozeaenol (the Z-isomer and direct geometric comparator) demonstrates an IC50 of 8.1 nM under comparable conditions [1]. This represents a 162-fold difference in potency, establishing that the E-isomer is not functionally interchangeable with the Z-isomer for TAK1 inhibition applications.

TAK1 inhibition Kinase assay Structure-activity relationship

TAK1 Selectivity Index: (5Z)-7-Oxozeaenol vs. MEK1 Compared to (5E)-7-Oxozeaenol Profile

(5Z)-7-oxozeaenol demonstrates a selectivity index of approximately 51-fold for TAK1 (IC50 = 8.1 nM) over MEK1 (IC50 = 411 nM) [1]. While direct selectivity profiling data for (5E)-7-Oxozeaenol against MEK1 is not available in the primary literature, its substantially weaker TAK1 potency (IC50 = 1.3 μM) suggests that any potential selectivity window would be markedly compressed or absent compared to the Z-isomer, consistent with class-level structure-activity relationship findings indicating that the cis-enone moiety is essential for selective TAK1 binding [2].

Kinase selectivity TAK1 MEK1

Inhibition Mechanism: Irreversible Covalent (5Z) vs. Putatively Reversible (5E)

X-ray crystallography and mass spectrometry studies confirm that (5Z)-7-oxozeaenol forms a covalent, irreversible complex with TAK1 via Michael addition of the Cys174 thiol to the cis-enone moiety [1]. The E-isomer lacks the proper geometric alignment for this covalent bond formation, as the trans double bond places the electrophilic center in a suboptimal orientation for nucleophilic attack by the cysteine residue [2]. This mechanistic divergence is supported by covalent docking studies demonstrating that the cis-enone configuration is essential for irreversible TAK1 alkylation.

Covalent inhibitor Irreversible binding Michael acceptor

Cellular NF-κB Inhibition: (5Z)-7-Oxozeaenol Demonstrates Potent Pathway Suppression

In a cellular context, (5Z)-7-oxozeaenol inhibits NF-κB activity with an IC50 of 83 nM in HEK293 cells expressing TAK1 and TAB1, and blocks IL-1-induced activation of TAK1, NF-κB, and JNK/p38 with IC50 values of 65–83 nM . In contrast, (5E)-7-Oxozeaenol has been reported to exhibit moderate NF-κB inhibitory activity, but no quantitative cellular IC50 data are available for direct comparison [1]. Given the 162-fold difference in TAK1 biochemical potency, cellular NF-κB suppression by (5E)-7-Oxozeaenol is expected to be substantially weaker.

NF-κB Cell-based assay Inflammation

Antiproliferative Activity: Comparable Cytotoxicity Profiles Between Isomers

Despite the large difference in TAK1 inhibitory potency, (5E)-7-Oxozeaenol and (5Z)-7-oxozeaenol exhibit comparable antiproliferative activities against human cancer cell lines. (5E)-7-Oxozeaenol inhibits proliferation of MCF-7, H460, SF-268, HT-29, and MDA-MB-435 cells with IC50 values of 4.9, 1.2, 5.6, 4.4, and 5.5 μM, respectively [1]. (5Z)-7-oxozeaenol showed similar potency with IC50 values of 4.1, 0.9, 5.2, 3.8, and 5.0 μM, respectively, against the same panel [1]. This suggests that the antiproliferative effects of these compounds may be mediated through TAK1-independent mechanisms or that cellular cytotoxicity occurs at concentrations where even weak TAK1 inhibition is sufficient.

Anticancer Cytotoxicity Cancer cell lines

Application Scenarios for (5E)-7-Oxozeaenol Based on Quantitative Evidence


Negative Control Compound for TAK1-Dependent Experiments

Given the 162-fold difference in TAK1 inhibitory potency compared to (5Z)-7-oxozeaenol (IC50: 1.3 μM vs. 8.1 nM), (5E)-7-Oxozeaenol serves as an ideal negative control compound for experiments designed to validate TAK1-specific effects [1]. Researchers can use (5E)-7-Oxozeaenol at equivalent concentrations to (5Z)-7-oxozeaenol to confirm that observed biological effects are TAK1-dependent rather than off-target consequences of the resorcylic acid lactone scaffold.

Structure-Activity Relationship (SAR) Studies of Resorcylic Acid Lactones

(5E)-7-Oxozeaenol is a critical comparator in SAR studies examining the role of the C5-C6 double bond geometry in resorcylic acid lactone pharmacology [1]. The trans-enone configuration in (5E)-7-Oxozeaenol prevents covalent Cys174 alkylation of TAK1, whereas the cis-enone in (5Z)-7-oxozeaenol enables irreversible inhibition [2]. This isomer pair provides a clean system for dissecting the contribution of covalent binding to kinase selectivity and cellular activity.

Cytotoxicity Screening in Cancer Cell Panels

(5E)-7-Oxozeaenol demonstrates antiproliferative activity against MCF-7, H460, SF-268, HT-29, and MDA-MB-435 human cancer cell lines with IC50 values ranging from 1.2 to 5.6 μM, comparable to the Z-isomer [1]. For cytotoxicity-focused screening campaigns where TAK1 inhibition is not the primary endpoint, (5E)-7-Oxozeaenol may produce similar results to (5Z)-7-oxozeaenol and can be procured when the latter is unavailable.

Chemical Probe for Non-TAK1 Targets of Resorcylic Acid Lactones

The reduced TAK1 potency of (5E)-7-Oxozeaenol (IC50 = 1.3 μM) makes it a useful tool for investigating TAK1-independent effects of the resorcylic acid lactone scaffold [1]. When cellular or in vivo effects are observed at concentrations below those required for TAK1 inhibition, (5E)-7-Oxozeaenol can help identify alternative targets or pathways engaged by this class of fungal metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5E)-7-Oxozeaenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.